

Application Notes and Protocols for Intracellular Labeling of Neurons using Biotinamide

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Compound of Interest

Compound Name: **Biotinamide**

Cat. No.: **B1199965**

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Introduction

Biotinamide, also commercially known as Neurobiotin™, is a versatile and widely used tracer for the intracellular labeling of neurons.[1][2][3] Its small molecular weight and positive charge allow for efficient filling of neuronal processes, revealing detailed morphology of dendrites and axons.[3][4] This document provides detailed application notes and protocols for the use of **Biotinamide** in intracellular labeling studies, intended for researchers in neuroscience and related fields.

Biotinamide offers several advantages over other intracellular labels like biocytin. It can be dissolved at higher concentrations without precipitation and is selectively ejected with positive current, which is beneficial for electrophysiologists using hyperpolarizing current to stabilize neuronal membrane potentials.[4] Furthermore, it is a fixable tracer that can be visualized using a variety of methods, including enzymatic reactions and fluorescence, making it compatible with subsequent immunocytochemical processing.[5][6]

Data Presentation

The following table summarizes key quantitative data for the application of **Biotinamide** in intracellular neuronal labeling.

Parameter	Value	Notes	Source(s)
Molecular Weight	286 Da (Biotinamide)	Compared to 372 Da for biocytin. [4]	[4]
Solubility	2-4% in 1-2 M salt solutions	Higher solubility than biocytin, which may precipitate in similar solutions. [4]	[4]
Electrode Filling Solution	2% NEUROBIOTIN™ Tracer in 1.0 M potassium methylsulfate or 1.0 M potassium chloride	[2][6]	
Electrode Resistance	60-150 MΩ	Measured in Ringer solution. [2][6]	[2][6]
Intracellular Injection Current	1-5 nA depolarizing rectangular pulses	150 ms duration at 3.3 Hz for 2-10 minutes. [6]	[6]
Iontophoresis Current (in vivo)	0.5 nA depolarizing current pulses for 15 min	Currents greater than 1 nA may increase spike width. [7]	[7]
Survival Time (in vivo)	Up to 48 hours	Labeled neurons are strongly stained at 12 hours and fade significantly by 48 hours. [7]	[7]
Fixative	4% paraformaldehyde and 0.2% picric acid in 0.15 M phosphate buffer (pH 7.4)	For both in vitro slices and in vivo perfusion. [6]	[6]
Permeabilization	0.4% Triton X-100 in PBS for 1-2 hours	[6]	

	VECTASTAIN® ABC
Visualization (Chromogenic)	Reagent followed by 0.05% DAB and 0.003% H ₂ O ₂ in PBS
	Avidin conjugated to fluorophores (e.g., fluorescein, Texas Red™)
Visualization (Fluorescent)	[6]

Experimental Protocols

Protocol 1: Intracellular Labeling of Neurons in Brain Slices

This protocol is adapted for in vitro brain slice preparations.

Materials:

- **Biotinamide** (e.g., NEUROBIOTIN™ Tracer)
- Internal solution (e.g., 1.0 M potassium methylsulfate or 1.0 M potassium chloride)
- Glass micropipettes
- Micropipette puller
- Electrophysiology setup with amplifier
- Artificial cerebrospinal fluid (aCSF)
- Fixative solution (4% paraformaldehyde with 0.2% picric acid in 0.15 M phosphate buffer, pH 7.4)
- Phosphate-buffered saline (PBS)
- Permeabilization solution (0.4% Triton X-100 in PBS)

- Blocking solution (e.g., 10% normal serum in PBS)
- Avidin-Biotin Complex (ABC) reagent (e.g., VECTASTAIN® ABC Kit)
- Diaminobenzidine (DAB)
- Hydrogen peroxide (H_2O_2)
- Mounting medium

Procedure:

- Electrode Preparation:
 - Prepare a 2% (w/v) solution of **Biotinamide** in the desired internal solution.
 - Pull glass micropipettes to a resistance of 60-150 MΩ.
 - Back-fill the micropipettes with the **Biotinamide**-containing internal solution.
- Intracellular Recording and Injection:
 - Obtain stable intracellular recordings from the target neuron in a brain slice preparation.
 - Inject **Biotinamide** into the neuron by applying depolarizing current pulses (e.g., 1-5 nA, 150 ms duration, 3.3 Hz) for 2-10 minutes.[6]
- Fixation:
 - After injection, carefully remove the electrode.
 - Allow the **Biotinamide** to diffuse throughout the neuron for at least 30-60 minutes.
 - Fix the brain slice by immersion in fixative solution overnight at 4°C.[6]
- Sectioning and Staining:
 - Rinse the fixed slice several times in PBS.

- If necessary, section the slice on a vibratome or freezing microtome (e.g., 40 µm thick sections).[6]
- Collect sections in PBS.
- Visualization (Chromogenic Detection):
 - Rinse sections in PBS.
 - Permeabilize the sections by incubating in 0.4% Triton X-100 in PBS for 1-2 hours.[6]
 - Rinse with PBS.
 - Incubate in ABC reagent according to the manufacturer's instructions (typically 1-2 hours). [6]
 - Rinse with PBS.
 - Develop the signal by incubating in a solution of 0.05% DAB and 0.003% H₂O₂ in PBS until the desired staining intensity is reached.[6]
 - Stop the reaction by rinsing with PBS.
- Mounting and Analysis:
 - Mount the stained sections onto gelatin-coated slides.
 - Dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a suitable mounting medium.
 - Visualize the labeled neuron using a light microscope.

Protocol 2: In Vivo Intracellular Labeling and Tracing

This protocol is for labeling neurons in anesthetized animals.

Materials:

- Same as Protocol 1, with the addition of:

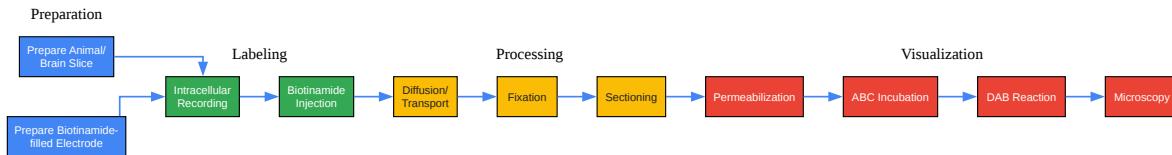
- Anesthetic
- Stereotaxic apparatus
- Perfusion pump and solutions (saline and fixative)

Procedure:

- Animal Preparation and Surgery:
 - Anesthetize the animal and place it in a stereotaxic apparatus.
 - Perform a craniotomy over the brain region of interest.
- Intracellular Recording and Injection:
 - Lower a **Biotinamide**-filled micropipette into the target brain region.
 - Obtain a stable intracellular recording from a neuron.
 - Inject **Biotinamide** using positive current pulses as described in Protocol 1. For *in vivo* tracing, longer injection times may be beneficial.
- Survival Period:
 - After injection, withdraw the electrode and suture the incision.
 - Allow the animal to survive for a predetermined period (e.g., 2-48 hours) to permit transport of the **Biotinamide**.^{[4][7]}
- Perfusion and Tissue Processing:
 - Deeply anesthetize the animal.
 - Perfusion transcardially, first with saline to clear the blood, followed by the fixative solution.
^[6]
 - Dissect the brain and post-fix in the same fixative overnight at 4°C.

- Cut brain sections (e.g., 40-50 μm thick) on a vibratome or freezing microtome.
- Visualization:
 - Follow the same visualization steps (chromogenic or fluorescent) as described in Protocol 1.

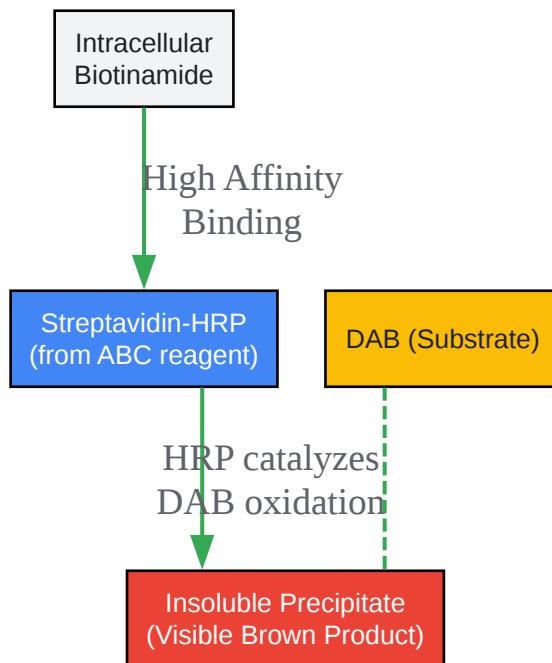
Mandatory Visualizations



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Caption: Experimental workflow for intracellular labeling of neurons with **Biotinamide**.

Detection Principle



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Caption: Principle of chromogenic detection of **Biotinamide** using the ABC method.

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